What is the chemical structure of Pseudoecgonyl-CoA?
What is the chemical structure of Pseudoecgonyl-CoA?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of Pseudoecgonyl-CoA. Due to the limited specific research on this molecule, this document summarizes available data and places it within the broader context of Coenzyme A (CoA) biochemistry, synthesis, and analysis.
Chemical Structure of Pseudoecgonyl-CoA
Pseudoecgonyl-CoA is a derivative of Coenzyme A, where the acyl group is derived from pseudoecgonine (B1221877). Its chemical formula is C30H49N8O18P3S. The structure is composed of an adenosine (B11128) 3',5'-bisphosphate moiety, a pantothenic acid unit, a β-mercaptoethylamine group, and the pseudoecgonine acyl group linked via a thioester bond.
Chemical Identifiers:
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Molecular Formula: C30H49N8O18P3S
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PubChem CID: 443846
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SMILES: CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)[C@@H]4--INVALID-LINK--O)O
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InChI: InChI=1S/C30H49N8O18P3S/c1-30(2,24(42)27(43)33-7-6-19(40)32-8-9-60-29(44)20-16-5-4-15(37(16)3)10-17(20)39)12-53-59(50,51)56-58(48,49)52-11-18-23(55-57(45,46)47)22(41)28(54-18)38-14-36-21-25(31)34-13-35-26(21)38/h13-18,20,22-24,28,39,41-42H,4-12H2,1-3H3,(H,32,40)(H,33,43)(H,48,49)(H,50,51)(H2,31,34,35)(H2,45,46,47)/t15?,16?,17-,18+,20-,22+,23+,24?,28+/m0/s1
Quantitative Data
Currently, there is a lack of experimentally determined quantitative data for Pseudoecgonyl-CoA in the public domain. The Human Metabolome Database notes its detection in certain foods, but it has not been quantified. The following table summarizes predicted physicochemical properties available from the PubChem database.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 934.20984 Da | PubChem |
| XlogP3-AA | -7.2 | PubChem |
| Hydrogen Bond Donor Count | 15 | PubChem |
| Hydrogen Bond Acceptor Count | 24 | PubChem |
| Rotatable Bond Count | 20 | PubChem |
| Exact Mass | 934.20983703 Da | PubChem |
| Topological Polar Surface Area | 443 Ų | PubChem |
| Heavy Atom Count | 60 | PubChem |
| Complexity | 1940 | PubChem |
Note: The data presented above are computational predictions and have not been experimentally verified.
Experimental Protocols
Specific experimental protocols for the synthesis, purification, and quantification of Pseudoecgonyl-CoA are not currently available in the scientific literature. However, general methodologies for the synthesis and analysis of other Coenzyme A esters can be adapted.
3.1. General Synthesis of Acyl-CoA Esters
A common method for the synthesis of acyl-CoA esters is the acylation of Coenzyme A. This can be achieved through various chemical strategies, including the use of acyl anhydrides, acyl chlorides, or activated esters.
A representative protocol for the synthesis of an acyl-CoA using the symmetric anhydride (B1165640) method is as follows:
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Dissolve Coenzyme A (1 equivalent) in a cooled (4 °C) aqueous solution of 0.5 M sodium bicarbonate.
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Add the corresponding symmetric anhydride (1.6 equivalents) to the solution.
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Stir the reaction mixture on ice for approximately 45 minutes.
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Monitor the completion of the reaction by testing for the disappearance of free thiols using Ellman's reagent.
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The resulting acyl-CoA can then be purified using high-performance liquid chromatography (HPLC).
3.2. General Quantitative Analysis of Acyl-CoA Esters
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the quantitative analysis of acyl-CoA species in biological samples.
A general workflow for LC-MS based quantification involves:
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Extraction: Extract the acyl-CoA esters from the biological matrix using a suitable solvent system, often a mixture of organic and aqueous solvents, while keeping the samples cold to minimize degradation.
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Chromatographic Separation: Separate the acyl-CoA of interest from other cellular components using reversed-phase or ion-pairing chromatography.
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Mass Spectrometric Detection: Detect and quantify the acyl-CoA using a mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
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Quantification: Use a stable isotope-labeled internal standard to accurately quantify the amount of the target acyl-CoA.
Note: The stability of CoA esters can be a challenge. It is recommended to use glass vials and consider the use of stability-enhancing additives in the reconstitution solvent.
Signaling Pathways and Workflows
No specific signaling pathways involving Pseudoecgonyl-CoA have been elucidated. Its formation is hypothesized to occur via the conjugation of pseudoecgonine to Coenzyme A.
4.1. General Coenzyme A Biosynthesis Pathway
All acyl-CoA molecules, including the hypothetical Pseudoecgonyl-CoA, originate from the universal Coenzyme A biosynthesis pathway. This pathway starts from pantothenate (Vitamin B5).
Caption: General Coenzyme A biosynthesis pathway.
4.2. Hypothesized Formation of Pseudoecgonyl-CoA
The formation of Pseudoecgonyl-CoA is proposed to occur through the action of an acyl-CoA synthetase or a similar enzyme that ligates pseudoecgonine to Coenzyme A. This process is analogous to the formation of other acyl-CoAs from their corresponding carboxylic acids.
Caption: Hypothesized enzymatic formation of Pseudoecgonyl-CoA.
